Cas no 2229140-79-6 (tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate)

tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate
- 2229140-79-6
- EN300-2006098
-
- インチ: 1S/C10H19NO4/c1-10(2,3)15-9(13)11(4)8(6-12)7-14-5/h6,8H,7H2,1-5H3
- InChIKey: HCYVBIZEARHOIQ-UHFFFAOYSA-N
- ほほえんだ: O(C(N(C)C(C=O)COC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 217.13140809g/mol
- どういたいしつりょう: 217.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006098-1.0g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 1g |
$1357.0 | 2023-05-31 | ||
Enamine | EN300-2006098-0.1g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 0.1g |
$1195.0 | 2023-09-16 | ||
Enamine | EN300-2006098-5g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 5g |
$3935.0 | 2023-09-16 | ||
Enamine | EN300-2006098-0.25g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 0.25g |
$1249.0 | 2023-09-16 | ||
Enamine | EN300-2006098-2.5g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 2.5g |
$2660.0 | 2023-09-16 | ||
Enamine | EN300-2006098-5.0g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 5g |
$3935.0 | 2023-05-31 | ||
Enamine | EN300-2006098-0.05g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 0.05g |
$1140.0 | 2023-09-16 | ||
Enamine | EN300-2006098-1g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-2006098-0.5g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 0.5g |
$1302.0 | 2023-09-16 | ||
Enamine | EN300-2006098-10.0g |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate |
2229140-79-6 | 10g |
$5837.0 | 2023-05-31 |
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamateに関する追加情報
Comprehensive Analysis of tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate (CAS No. 2229140-79-6)
The compound tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate (CAS No. 2229140-79-6) is a specialized organic molecule gaining attention in pharmaceutical and fine chemical research. With its unique structural features, including a tert-butyl group, methoxy functionality, and carbamate linkage, this compound serves as a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, where N-methylcarbamate derivatives are known for their bioactivity.
In recent years, the demand for high-purity intermediates like tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate has surged due to advancements in peptide synthesis and protease inhibitor development. The compound's ketone and ether functionalities make it valuable for click chemistry applications, aligning with the growing trend of green chemistry and atom-efficient reactions. Analytical techniques such as HPLC and LC-MS are commonly employed to verify its purity, a critical factor for researchers investigating structure-activity relationships.
The synthesis of CAS 2229140-79-6 typically involves multi-step organic reactions, with emphasis on protective group strategies for the tert-butyloxycarbonyl (Boc) moiety. This aligns with current industry focus on scalable synthetic routes and process optimization, as evidenced by numerous patent applications referencing similar carbamate-protected intermediates. Stability studies indicate that proper storage under inert atmosphere at low temperatures maintains the compound's integrity, addressing common concerns about compound degradation in medicinal chemistry workflows.
From a molecular design perspective, the 1-methoxy-3-oxopropan-2-yl segment offers valuable conformational flexibility, making this compound particularly useful for developing allosteric modulators and enzyme substrates. Recent publications have highlighted its utility in creating bioconjugates, responding to the pharmaceutical industry's need for targeted drug delivery systems. The methylcarbamate group additionally provides metabolic stability, a key consideration in ADMET optimization studies.
Quality control protocols for tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate emphasize chiral purity assessment, given the compound's stereocenter. This reflects broader trends in asymmetric synthesis and the development of single-enantiomer pharmaceuticals. Analytical data sheets typically include 1H/13C NMR spectra, IR characterization, and elemental analysis results, meeting the rigorous standards required for GMP-compliant production.
Emerging applications in material science have expanded the utility of this compound beyond traditional pharmaceutical uses. Its molecular architecture shows promise for developing smart polymers and functional coatings, particularly in biocompatible materials research. The methoxyketone moiety enables various post-synthetic modifications, making it valuable for combinatorial chemistry approaches that are revolutionizing high-throughput screening methodologies.
Regulatory documentation for CAS 2229140-79-6 confirms its status as a non-hazardous research chemical when handled according to standard laboratory safety protocols. This classification facilitates its global availability for academic and industrial research teams working on next-generation therapeutics. The compound's structural analogs frequently appear in literature discussing fragment-based drug design, demonstrating its relevance to contemporary drug discovery paradigms.
Technical specifications often highlight the compound's solubility profile in common organic solvents like DCM, THF, and DMF, which is crucial for reaction optimization studies. Suppliers typically provide certificates of analysis detailing residual solvent content and heavy metal impurities, addressing quality concerns in preclinical development stages. These rigorous specifications make tert-butyl N-(1-methoxy-3-oxopropan-2-yl)-N-methylcarbamate a reliable building block for structure-based drug design initiatives.
The compound's thermal stability has been characterized through differential scanning calorimetry (DSC) studies, providing valuable data for process chemistry applications. Such thermal analysis is particularly relevant for continuous flow chemistry implementations, which represent a significant trend in modern pharmaceutical manufacturing. The oxopropane segment's reactivity has been exploited in various carbon-carbon bond forming reactions, demonstrating the molecule's versatility in complex molecule synthesis.
Looking forward, 2229140-79-6 continues to attract research interest due to its balanced lipophilicity and hydrogen bonding capacity - key parameters in medicinal chemistry optimization. Its appearance in recent structure-activity relationship (SAR) studies underscores its value as a privileged scaffold for developing bioactive compounds. As synthetic methodologies advance, particularly in catalytic asymmetric synthesis, the importance of such well-characterized intermediates will only grow in drug discovery pipelines worldwide.
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